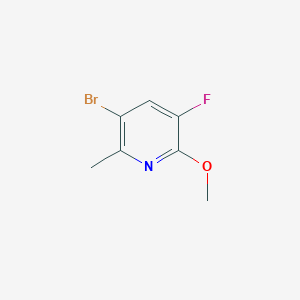

5-Bromo-3-fluoro-2-methoxy-6-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

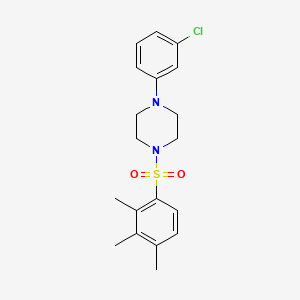

5-Bromo-3-fluoro-2-methoxy-6-methylpyridine is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-Bromo-3-fluoro-2-methoxy-6-methylpyridine is1S/C7H7BrFNO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, methoxy, and methyl groups on the pyridine ring.

Scientific Research Applications

Efficient Synthesis

An efficient synthesis approach for derivatives related to 5-Bromo-3-fluoro-2-methoxy-6-methylpyridine is detailed in the work by Hirokawa, Horikawa, and Kato (2000). They describe the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is part of a potent dopamine and serotonin receptors antagonist. The synthesis involves a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, leading to regioselective substitution and bromination to achieve the desired product with a high degree of regioselectivity and yield (Hirokawa, Horikawa, & Kato, 2000).

Pyridine Nucleosides Synthesis

Nesnow and Heidelberger (1973) explored the synthesis of pyridine nucleosides related to 5-fluorouracil from 5-fluoro-2-methoxypyridine. This work illustrates the conversion of 5-amino-2-methoxypyridine to various derivatives, showcasing the versatility of 5-fluoro-2-methoxypyridine as a precursor for nucleoside analogs with potential biological activities (Nesnow & Heidelberger, 1973).

Chemoselective Amination

Stroup, Szklennik, Forster, and Serrano-Wu (2007) demonstrated the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, a closely related compound. Their method allows for selective functionalization, offering insights into potential modifications of 5-Bromo-3-fluoro-2-methoxy-6-methylpyridine for creating aminopyridine derivatives through palladium-catalyzed reactions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Versatile Synthesis Approaches

Sutherland and Gallagher (2003) reported a versatile synthesis method for 3,5-disubstituted 2-fluoropyridines and 2-pyridones starting from 5-bromo-2-fluoropyridine. This approach, involving ortho-lithiation and Suzuki reactions, could be applicable to synthesizing various substituted derivatives of 5-Bromo-3-fluoro-2-methoxy-6-methylpyridine, enhancing its utility in chemical research (Sutherland & Gallagher, 2003).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound, including wearing appropriate personal protective equipment.

properties

IUPAC Name |

5-bromo-3-fluoro-2-methoxy-6-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZKQBVOLATRLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-fluoro-2-methoxy-6-methylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)

![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)